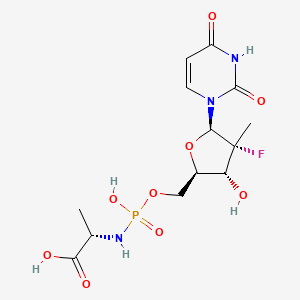
L-Alanine, N-((2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylyl)-
Overview
Description
“L-Alanine, N-((2’R)-2’-deoxy-2’-fluoro-2’-methyl-5’-uridylyl)-” is a complex organic compound. It is involved in various chemical reactions and has been studied in the context of several scientific researches .
Synthesis Analysis
The synthesis of this compound seems to involve complex chemical reactions. For instance, L-Alanine has been used in the eruption combustion synthesis process to fabricate heterostructures for the application of non-enzymatic glucose and pH sensors .Molecular Structure Analysis
The molecular structure of this compound is complex and likely involves multiple functional groups. Single-crystal x-ray diffraction has been used to evaluate the crystal structure of similar compounds . The functional groups were identified by FT-IR spectroscopy .Chemical Reactions Analysis
This compound is likely involved in various chemical reactions. For example, L-Alanine has been used in the eruption combustion synthesis process to fabricate heterostructures . Additionally, amino acids like L-Alanine are known to participate in various chemical reactions, including those involving antimicrobial agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. For similar compounds, properties such as bandgap energy, emission spectrum, mechanical properties, thermal properties, and electrical properties have been studied .Scientific Research Applications
Synthesis and Polymerization
L-Alanine derivatives have been synthesized and polymerized to explore their properties. Studies like the one conducted by Gao, Sanda, and Masuda (2003) focus on amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine and its derivatives. These monomers have undergone successful polymerization, indicating potential applications in material science and polymer chemistry (Gao, Sanda, & Masuda, 2003).
Fluorescent Reporters for Transition Metals
L-Alanine derivatives have been explored as fluorescent reporters for transition metals. Ferreira, Raposo, and Costa (2018) synthesized unnatural alanine derivatives with a benzoxazole moiety, which acted as fluorescent chemosensors for metals like Co2+, Cu2+, Zn2+, and Ni2+. These derivatives suggest applications in environmental monitoring and analytical chemistry (Ferreira, Raposo, & Costa, 2018).
Vibrational Spectroscopy in Biomolecule Study
Vibrational spectroscopy techniques have been employed to study protein and DNA structure, including the analysis of amino acids like L-Alanine. Jalkanen et al. (2006) used various spectroscopy methods to understand the structure, function, and electronic properties of molecules like L-Alanine in different environments. This research aids in advancing our understanding of biomolecular structure and function (Jalkanen et al., 2006).
Enzymatic Activity and Hydrolysis
The role of L-Alanine in enzymatic processes and hydrolysis has been researched. Bajkowski and Friedmann (1982) studied L-Alanine:4,5-dioxovalerate aminotransferase, an enzyme involved in the transamination process, providing insights into biochemical pathways and enzyme mechanisms (Bajkowski & Friedmann, 1982).
Gas-Phase Structure Analysis
Research on the gas-phase structure of alanine by Blanco et al. (2004) provides insights into its conformations and interactions, which is crucial for understanding its behavior in various chemical and biological processes (Blanco, Lesarri, López, & Alonso, 2004).
Chiral Analysis and Separation
Marfey's reagent, which involves L-Alanine, is used for chiral analysis of amino acids and amine compounds. B'hymer, Montes-Bayón, and Caruso (2003) discussed its application in amino acid, peptide, and pharmaceutical analysis, highlighting its role in stereochemical investigations (B'hymer, Montes-Bayón, & Caruso, 2003).
Fluoroionophore Development
L-Alanine derivatives have been developed as fluoroionophores for metal ion detection, as explored by Milewska et al. (2005). These compounds exhibit fluorescence changes in response to metal ions, indicating potential use in sensing and detection technologies (Milewska et al., 2005).
Molecular Dynamics and Solvation Studies
The behavior of L-Alanine in aqueous solutions has been studied using molecular dynamics. Degtyarenko, Jalkanen, Gurtovenko, and Nieminen (2007) analyzed how L-Alanine interacts with water molecules, providing insights into solvation dynamics and peptide solubility (Degtyarenko, Jalkanen, Gurtovenko, & Nieminen, 2007).
Future Directions
The future directions for research on this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, L-Alanine has been used in the fabrication of heterostructures for sensor applications, suggesting potential future directions in sensor technology .
properties
IUPAC Name |
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYKQCZOTUPGRY-UARFSYEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine, N-((2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylyl)- | |
CAS RN |
1233335-78-8 | |
| Record name | GS-566500 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233335788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-566500 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9Y1F217H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



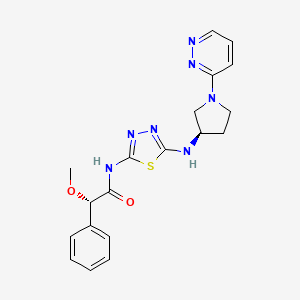
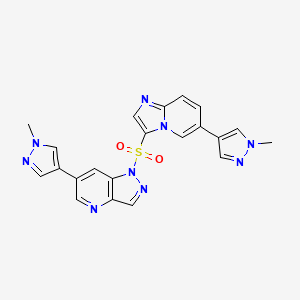
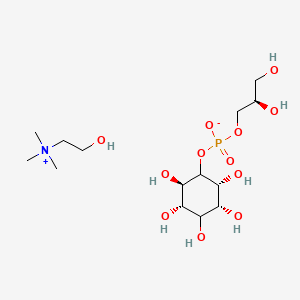
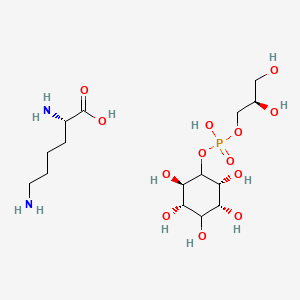
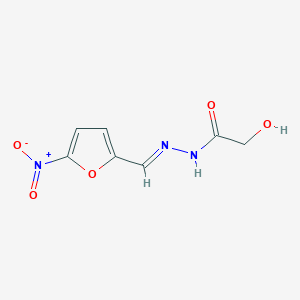
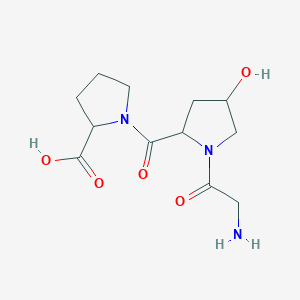
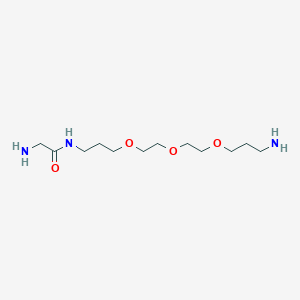
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)
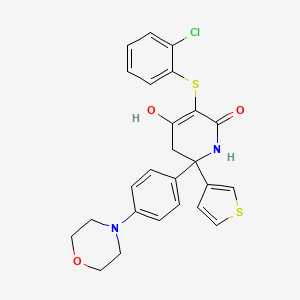

![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)
